Carbonic Anhydrase Isoform Selectivity: Cyclohexyloxy Substitution Abolishes CA2 Inhibition While Retaining CA9/CA1 Activity
In a phenol red-based stopped-flow CO₂ hydration assay with 6 h pre-incubation, 3-amino-2-(cyclohexyloxy)phenol (BDBM50360796) exhibited striking isoform selectivity: Ki = 1.60×10³ nM for human CA9 and 7.97×10³ nM for human CA1, but Ki > 1.00×10⁵ nM for human CA2 (>62-fold difference between CA9 and CA2) [1]. In contrast, the parent scaffold 3-aminophenol—lacking the cyclohexyloxy group—acts as a potent but non-selective inhibitor of bacterial α-CAs with Ki values of 0.6–1.7 µM (600–1,700 nM) [2]. This demonstrates that the cyclohexyloxy substituent not only reduces overall CA potency but, critically, introduces isoform discrimination that is absent in the unsubstituted aminophenol.
| Evidence Dimension | CA isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | hCA9 Ki = 1.60×10³ nM; hCA1 Ki = 7.97×10³ nM; hCA2 Ki > 1.00×10⁵ nM |
| Comparator Or Baseline | 3-Aminophenol: bacterial NgCAα Ki = 0.6–1.7 µM (600–1,700 nM); no isoform selectivity reported |
| Quantified Difference | ~1,000-fold reduction in CA2 potency vs. 3-aminophenol on bacterial CA; >62-fold CA9/CA2 selectivity window introduced |
| Conditions | Phenol red stopped-flow CO₂ hydration; human recombinant CA1, CA2, CA9; 6 h pre-incubation (target); bacterial NgCAα/VchCAα (comparator) |
Why This Matters
For medicinal chemistry programs targeting specific CA isoforms (e.g., tumor-associated CA9), the cyclohexyloxy group provides a tunable selectivity handle that is completely absent in 3-aminophenol, making the compound a privileged intermediate for isoform-selective inhibitor design.
- [1] BindingDB BDBM50360796 / CHEMBL1934663, human CA1/CA2/CA9 inhibition Ki values, phenol red stopped-flow assay. View Source
- [2] Giovannuzzi S et al., Bioorg Med Chem, 2024; Inhibition studies of bacterial α-carbonic anhydrases with phenols; 3-aminophenol Ki: 0.6–1.7 µM. View Source
